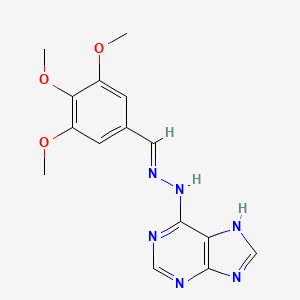
(E)-6-(2-(3,4,5-trimetoxibencilideno)hidracil)-9H-purina
Descripción general
Descripción
(E)-6-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-9H-purine is a synthetic organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential antiproliferative and anticancer properties.
Aplicaciones Científicas De Investigación
(E)-6-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-9H-purine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiproliferative effects on cancer cell lines.
Medicine: Investigated for its potential as an anticancer agent, particularly against breast cancer cells.
Mecanismo De Acción
Target of Action
The primary target of the compound (E)-6-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-9H-purine is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a part of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
(E)-6-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-9H-purine acts as a non-covalent EGFR inhibitor . It binds to the EGFR and inhibits its activity, which in turn prevents the activation of the downstream signaling pathways involved in cell proliferation and survival.
Biochemical Pathways
The compound (E)-6-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-9H-purine affects the EGFR signaling pathway . By inhibiting EGFR, it disrupts the activation of key oncogenes such as KRAS, MAP2K, and EGFR itself . This leads to a decrease in cell proliferation and survival, thereby inhibiting the growth and prognosis of cancer cells.
Result of Action
The molecular and cellular effects of (E)-6-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-9H-purine’s action include a significant reduction in the Reactive Oxygen Species (ROS) levels in lung cancer cells and an alteration in the mitochondrial membrane potential (MMP) . These changes are vital prerequisites for better plausible EGFR inhibitors devoid of cardiotoxicity .
Análisis Bioquímico
Biochemical Properties
(E)-6-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-9H-purine plays a crucial role in biochemical reactions, particularly in the inhibition of enzymes such as epidermal growth factor receptor (EGFR). This compound interacts with EGFR by binding to its catalytic site, leading to the inhibition of its activity . Additionally, it has been shown to interact with other proteins involved in cell signaling pathways, such as KRAS and MAP2K, thereby modulating their activity and influencing cellular responses .
Cellular Effects
The effects of (E)-6-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-9H-purine on various cell types and cellular processes are profound. This compound has been observed to alter mitochondrial membrane potential (ΔΨm) and reduce reactive oxygen species (ROS) levels in lung cancer cells . It also downregulates the expression of key oncogenes, including KRAS, MAP2K, and EGFR, which are critical players in cell signaling pathways . These changes result in the inhibition of cancer cell growth and proliferation.
Molecular Mechanism
At the molecular level, (E)-6-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-9H-purine exerts its effects through several mechanisms. It binds to the catalytic site of EGFR, inhibiting its kinase activity and preventing downstream signaling . This compound also interacts with other signaling molecules, leading to the downregulation of oncogene expression and the inhibition of cell proliferation . Furthermore, it modulates mitochondrial function by altering the membrane potential and reducing oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (E)-6-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-9H-purine have been studied over time. This compound has demonstrated stability under various conditions, maintaining its inhibitory effects on EGFR and other signaling molecules . Long-term studies have shown that it can sustain its impact on cellular function, leading to prolonged inhibition of cancer cell growth and survival .
Dosage Effects in Animal Models
The effects of (E)-6-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-9H-purine vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.
Metabolic Pathways
(E)-6-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-9H-purine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . This compound also affects metabolic flux by modulating the levels of various metabolites, thereby influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, (E)-6-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-9H-purine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its biochemical effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of (E)-6-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-9H-purine is critical for its activity. This compound is directed to specific compartments, such as the mitochondria and the cytoplasm, where it interacts with its target molecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites to exert its effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-9H-purine typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with 6-hydrazinyl-9H-purine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-6-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted purine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Hydrazone Derivatives: Compounds like cis-(4-chlorostyryl)amide hydrazones share structural similarities and exhibit similar biological activities.
Schiff Bases: Schiff bases containing 3,4,5-trimethoxybenzylidene moieties also show comparable antiproliferative properties.
Uniqueness
(E)-6-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-9H-purine is unique due to its specific structural configuration and the presence of both purine and trimethoxybenzylidene moieties. This combination enhances its biological activity and specificity towards certain cellular targets, making it a promising candidate for further research and development in medicinal chemistry.
Propiedades
IUPAC Name |
N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-7H-purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3/c1-22-10-4-9(5-11(23-2)13(10)24-3)6-20-21-15-12-14(17-7-16-12)18-8-19-15/h4-8H,1-3H3,(H2,16,17,18,19,21)/b20-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXMTBMGNIZEJZ-CGOBSMCZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC2=NC=NC3=C2NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC2=NC=NC3=C2NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-fluorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2589433.png)
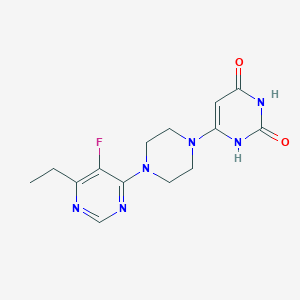
![6-(3-methoxypropyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2589438.png)

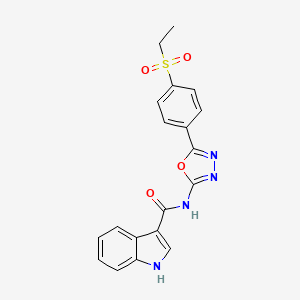
![N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2589446.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2589447.png)
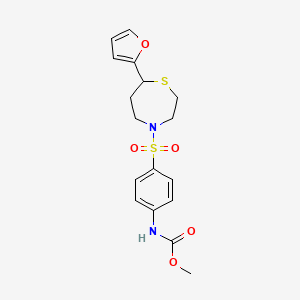
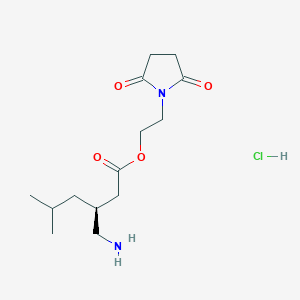
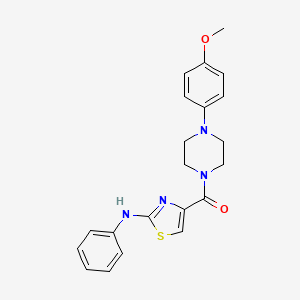
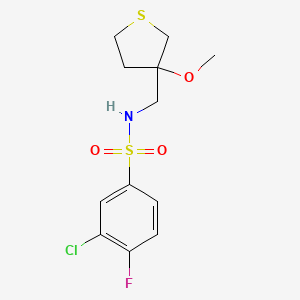
![2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2589453.png)
![1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(3-chlorophenyl)piperazine](/img/structure/B2589454.png)
![4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3,4,5-trimethoxybenzoyl)piperidine](/img/structure/B2589456.png)
